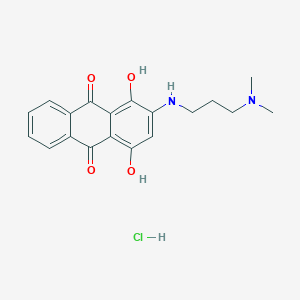
Myra A hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myra A hydrochloride is a small molecule transcription factor inhibitor that interferes with the DNA-binding activity of Myc family proteins, specifically c-Myc/Max . It is known for its role in inhibiting Myc transactivation and inducing apoptosis in a Myc-dependent manner . The compound has a molecular formula of C19H20N2O4 · xHCl and a molecular weight of 340.37 (free base basis) .
准备方法
The synthetic routes and reaction conditions for Myra A hydrochloride involve the use of various reagents and solvents. One common method includes the reaction of 2-((3-(dimethylamino)propyl)amino)-1,4-dihydroxyanthracene-9,10-dione with hydrochloric acid to form the hydrochloride salt . The compound is typically synthesized in a powder form with a purity of ≥98% (HPLC) . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.
化学反应分析
Myra A hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Myra A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a transcription factor inhibitor in various chemical studies to understand the role of Myc family proteins.
Biology: Employed in biological research to study cell signaling pathways and gene expression related to Myc proteins.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Myc-related pathways.
作用机制
The mechanism of action of Myra A hydrochloride involves inhibiting the DNA-binding activity of Myc family proteins, specifically c-Myc/Max . By interfering with Myc transactivation, the compound induces apoptosis in Myc-dependent cells . This inhibition disrupts the Myc-driven transformation and affects various molecular targets and pathways involved in cell proliferation and survival .
相似化合物的比较
Myra A hydrochloride is unique compared to other similar compounds due to its specific inhibition of c-Myc/Max DNA binding. Similar compounds include:
SB-277011-A hydrochloride hydrate: Another transcription factor inhibitor with different molecular targets.
Sal003: A compound with similar inhibitory effects but different chemical structure.
A-395 hydrochloride: Another small molecule inhibitor with distinct molecular pathways.
These compounds share some similarities in their inhibitory effects but differ in their specific targets and chemical structures, highlighting the uniqueness of this compound .
属性
分子式 |
C19H21ClN2O4 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23;/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3;1H |
InChI 键 |
ZVKHFHKBUHMRPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)
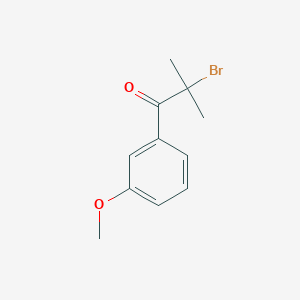
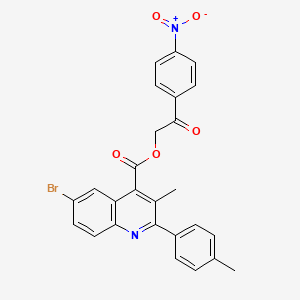
![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
![(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12041782.png)
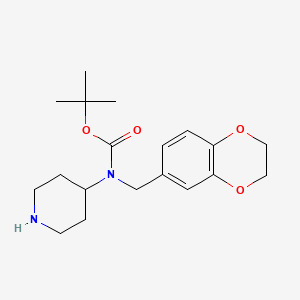
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)
![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
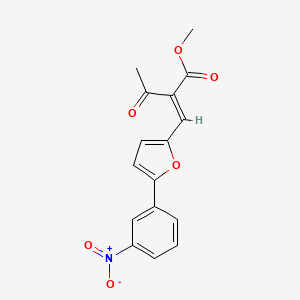
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
